![molecular formula C19H15N3O2 B11647050 (2E)-3-(4-ethoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile](/img/structure/B11647050.png)
(2E)-3-(4-ethoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a substitution reaction using ethoxybenzene and suitable catalysts.
Formation of the Propenenitrile Moiety: The final step involves the formation of the propenenitrile moiety through a condensation reaction with appropriate aldehydes and nitriles.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2E)-3-(4-ethoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The initial steps often include the formation of the quinazoline core followed by functionalization to introduce the ethoxy and nitrile groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain quinazoline derivatives showed potent inhibitory effects against various cancer cell lines, including K562 (human myelogenous leukemia) and MDA-MB 231 (breast cancer) cells, with IC50 values indicating effective cytotoxicity .
Anticonvulsant Activity
Quinazoline derivatives have also been investigated for their anticonvulsant properties. The evaluation of similar compounds revealed moderate to significant anticonvulsant activity when tested against standard drugs like diazepam . The mechanism of action is believed to involve modulation of neurotransmitter systems within the central nervous system.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with a similar structure have shown promising activity as acetylcholinesterase inhibitors, suggesting potential applications in cognitive enhancement or neuroprotection .
Case Study 1: Anticancer Activity
A series of quinazoline derivatives were synthesized and screened for anticancer activity. Among them, (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)-methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate exhibited significant growth inhibition against K562 cells with an IC50 value of 0.51 µM. This highlights the potential for further development of this compound as an anticancer agent .
Case Study 2: Anticonvulsant Activity
In a comparative study involving various quinazoline derivatives, it was found that modifications at specific positions significantly influenced anticonvulsant activity. For example, substitution patterns were systematically varied to optimize efficacy, leading to compounds that demonstrated enhanced activity compared to traditional anticonvulsants .
Potential Therapeutic Applications
Based on the biological activities observed in various studies, this compound holds promise for several therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting multiple pathways involved in tumor growth.
- Neurological Disorders : Potential use in managing conditions like epilepsy and Alzheimer's disease through its anticonvulsant and acetylcholinesterase inhibitory properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Ethoxyphenyl Derivatives: Compounds with similar ethoxyphenyl groups.
Propenenitrile Derivatives: Compounds with similar propenenitrile moieties.
Uniqueness
The uniqueness of (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
(2E)-3-(4-ethoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a quinazoline moiety, which is often associated with various pharmacological activities.
Anticancer Activity
Several studies have highlighted the anticancer properties of quinazoline derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific kinases involved in cancer cell signaling pathways. In particular, quinazolines are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells.
- Case Study : A study published in Molecular Cancer Therapeutics demonstrated that a related quinazoline derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties.
- Activity Spectrum : Various derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
- Research Findings : A study showed that certain quinazoline derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders.
- Mechanism : The anti-inflammatory activity is often attributed to the modulation of pro-inflammatory cytokines and enzymes such as COX-2.
- Evidence : In vitro studies indicated that similar compounds could reduce the production of TNF-alpha and IL-6 in macrophages, highlighting their potential use in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H15N3O2/c1-2-24-15-9-7-13(8-10-15)11-14(12-20)18-21-17-6-4-3-5-16(17)19(23)22-18/h3-11H,2H2,1H3,(H,21,22,23)/b14-11+ |
InChI Key |
XBNNJEGXCGHGEE-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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